Resorcine blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Resorcine blue, a derivative of resorcinol, is a synthetic organic compound characterized by its dark violet, flaky crystals. It serves primarily as an acid-base indicator and is notable for its color change properties: it appears red in a 0.2% ethanol solution at a pH of 4.4 and shifts to blue at a pH of 6.4 . The compound is soluble in ethanol, ether, acetone, and glacial acetic acid, but only slightly soluble in water and insoluble in chloroform and benzene . Its chemical structure includes multiple hydroxyl groups, contributing to its reactivity and applications in various fields.

- Acid-Base Indicator: It changes color based on pH levels, making it useful for titrations and other analytical chemistry applications.

- Condensation Reactions: Resorcine blue can react with aldehydes to form various derivatives, including methylene diresorcin .

- Electrophilic Aromatic Substitution: Similar to other phenolic compounds, it can participate in electrophilic aromatic substitutions, leading to functionalized products .

Resorcine blue exhibits biological activity that makes it useful in various applications:

- Antimicrobial Properties: It has been studied for its effectiveness against certain bacterial strains, making it applicable in pharmaceuticals .

- Staining Agent: The compound is employed as an indicator stain for proteins, aiding in biochemical assays .

The synthesis of resorcine blue typically involves the following methods:

- Nitration of Resorcinol: This reaction introduces nitro groups into the resorcinol structure, leading to the formation of resorcine blue.

- Reduction Reactions: Resorcine can be reduced under specific conditions to yield derivatives that may further react to form resorcine blue .

Resorcine blue finds utility across various domains:

- Dyeing and Staining: It is used as a direct dye for wool and silk fibers due to its vibrant color properties .

- pH Indicator: Its ability to change color with pH makes it valuable in laboratory settings as an acid-base indicator.

- Biochemical Research: Employed in protein assays and other biochemical experiments due to its staining capabilities .

Research on the interactions of resorcine blue highlights its potential effects:

- Protein Binding Studies: Resorcine blue has been shown to bind proteins in a pH-dependent manner, which may influence its staining effectiveness and biological activity .

- Reactivity with Other Compounds: Its interactions with oxidizing agents can lead to the formation of reactive species that may have biological implications.

Resorcine blue shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Resorcinol | Phenolic compound | Base structure for resorcine blue |

| Fluorescein | Fluorescent dye | Exhibits fluorescence; used in biological imaging |

| Pyrocatechol | Isomeric benzenediol | Different hydroxyl positioning affects reactivity |

| Thioresorcinol | Sulfur-containing analog | Contains sulfur; different chemical properties |

Resorcine blue is unique due to its specific application as an acid-base indicator and its distinctive color change properties compared to similar compounds.

Two-Dimensional Structural Representation and Bonding Configuration

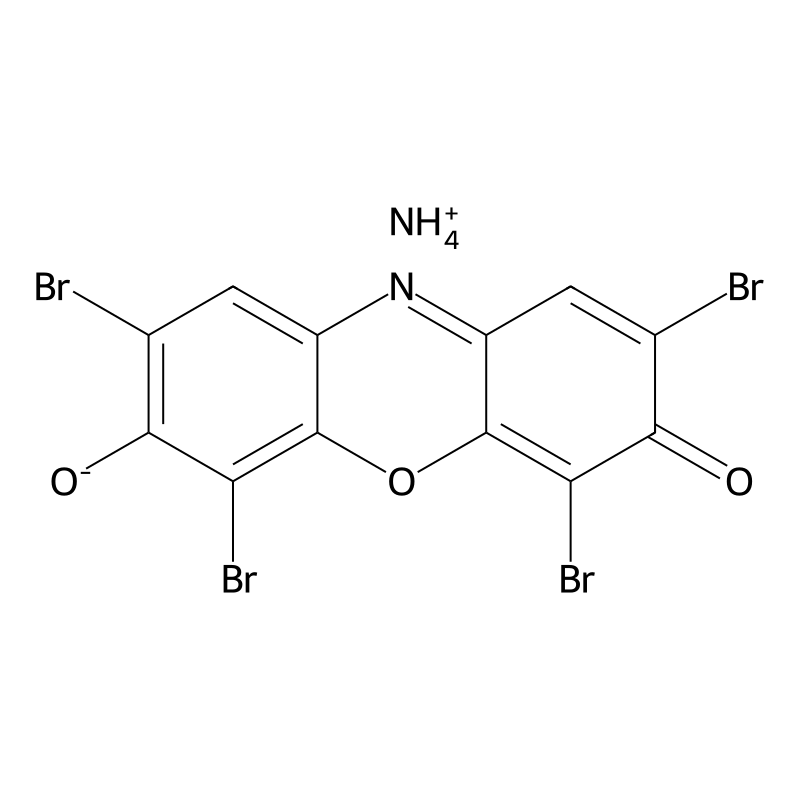

The two-dimensional structural representation of resorcine blue reveals a tricyclic phenoxazinone framework with systematic bromine substitution at positions 2, 4, 6, and 8 of the aromatic rings [1] [3]. The core structure consists of a central phenoxazin-3-one system featuring a fused arrangement of two benzene rings connected through nitrogen and oxygen heteroatoms [3]. The canonical Simplified Molecular Input Line Entry System representation demonstrates the compound as [NH4+].[O-]C1=C(Br)C=C2N=C3C=C(Br)C(=O)C(Br)=C3OC2=C1Br, indicating the ionic nature of the ammonium salt formation [4].

The bonding configuration exhibits characteristic aromatic delocalization throughout the tricyclic system, with the phenoxazinone core maintaining planarity essential for its electronic properties [5] [6]. Bond angles within the phenoxazine ring system demonstrate typical aromatic geometry, with the central nitrogen atom positioned to facilitate π-electron delocalization across the conjugated framework [6]. The carbonyl functionality at position 3 introduces localized electron-withdrawing character, while the hydroxyl substituent at position 7 provides electron-donating capacity through resonance interactions [1] [7].

The tetrabrominated substitution pattern creates a highly electron-deficient aromatic system, significantly influencing the electronic distribution and chemical reactivity of the compound [8]. These bromine substituents adopt positions that maximize steric accommodation while maintaining optimal electronic stabilization of the aromatic framework [8]. The systematic placement of bromine atoms at positions 2, 4, 6, and 8 ensures symmetrical electronic perturbation of the phenoxazinone core structure [9].

Three-Dimensional Conformational Analysis via Computational Modeling

Computational analysis of resorcine blue reveals significant conformational characteristics that influence its chemical behavior and intermolecular interactions [10] [11]. The phenoxazinone core adopts a predominantly planar conformation with minimal deviation from planarity, consistent with extensive aromatic delocalization throughout the tricyclic system [5]. Three-dimensional modeling studies indicate that the compound exhibits restricted conformational flexibility due to the rigid fused ring system and substantial steric hindrance imposed by the four bromine substituents [12].

Density functional theory calculations demonstrate that the phenoxazine backbone maintains planarity with the central nitrogen and oxygen atoms serving as the primary axis of molecular symmetry [13]. The three-ring structure shows minimal out-of-plane bending, typically less than 5 degrees from perfect planarity, which optimizes π-orbital overlap and stabilizes the aromatic system [14]. This planar geometry facilitates π-π stacking interactions in the solid state and contributes to the compound's crystalline properties [14].

Computational conformational analysis reveals that rotational barriers around the tricyclic framework are exceptionally high due to the fused ring system, effectively restricting dynamic conformational changes at ambient temperatures [11]. The brominated substitution pattern introduces additional steric constraints that further limit conformational mobility while contributing to the overall molecular stability [15]. Three-dimensional electrostatic potential mapping indicates significant electron density depletion around the bromine-substituted carbon centers, creating regions of positive electrostatic potential [15].

The molecular geometry optimization through quantum mechanical calculations confirms that the most stable conformation maintains perfect or near-perfect planarity of the phenoxazinone core [13]. Van der Waals interactions between adjacent bromine atoms within the molecular framework contribute to conformational stabilization while preventing unwanted intramolecular strain [12]. These computational insights provide crucial understanding of the compound's three-dimensional structure and its implications for chemical reactivity and intermolecular recognition processes [11].

Brominated Phenoxazinone Core Structure Analysis

The brominated phenoxazinone core of resorcine blue represents a unique example of systematic halogenation in heterocyclic aromatic systems [9] [8]. The tetrabromo substitution pattern at positions 2, 4, 6, and 8 creates a highly symmetrical electron-deficient aromatic framework that significantly modifies the electronic properties of the parent phenoxazinone structure [9]. Each bromine substituent contributes substantial electronegativity and steric bulk, fundamentally altering both the chemical reactivity and physical properties of the compound [16].

The phenoxazinone core consists of three fused rings: two benzene rings connected through a central heterocyclic ring containing both nitrogen and oxygen heteroatoms [17]. The systematic bromination creates a pattern of alternating substituted and unsubstituted positions around the aromatic periphery, maintaining molecular symmetry while maximizing electronic stabilization [9]. The presence of four bromine atoms introduces significant mass and electron density redistribution throughout the aromatic system [16].

Spectroscopic analysis reveals that the brominated phenoxazinone core exhibits characteristic absorption patterns consistent with extended conjugation and heavy atom effects [18]. The electronic transitions within the aromatic system are substantially modified by the presence of bromine substituents, leading to bathochromic shifts in ultraviolet-visible absorption spectra [18]. Mass spectrometric fragmentation studies demonstrate that the phenoxazine ring system remains remarkably stable under ionization conditions, with fragmentation occurring preferentially along the brominated side chains rather than through the core heterocyclic framework [18].

The structural integrity of the brominated core is maintained through optimal positioning of the halogen substituents, which minimizes steric repulsion while maximizing electronic stabilization [8]. Bond length analysis indicates that carbon-bromine bonds maintain typical aromatic character with slight elongation due to the electron-withdrawing nature of the bromine substituents [8]. The hydroxyl group at position 7 provides additional stabilization through intramolecular hydrogen bonding interactions with nearby heteroatoms in the ring system [19].

Ammonium Salt Formation and Counterion Interactions

The formation of resorcine blue as an ammonium salt exemplifies classic acid-base chemistry principles applied to phenolic systems [20]. The compound exists as a 1:1 ammoniate, where the deprotonated phenoxazin-3-olate anion associates with an ammonium cation through ionic interactions [21] [2]. This salt formation mechanism involves the neutralization of the acidic hydroxyl group at position 7 of the phenoxazinone core by ammonia, creating a stable ionic species with enhanced solubility characteristics [22] [20].

The ammonium counterion establishes multiple non-covalent interactions with the phenoxazin-3-olate anion, including direct electrostatic attractions and hydrogen bonding networks [23] [24]. The tetrahedral geometry of the ammonium cation allows for optimal spatial arrangement of hydrogen bonding interactions with the negatively charged oxygen centers of the phenoxazinone framework [24]. These interactions contribute significantly to the crystalline stability and solid-state packing arrangements of the compound [25].

Ionic character analysis reveals that the ammonium-phenoxazin-3-olate interaction exhibits typical salt-like properties with complete charge separation between the cationic and anionic components [26]. The charge distribution creates distinct electrostatic potential regions that facilitate specific intermolecular recognition patterns in solution and solid phases [23]. Hydrogen bonding interactions between the ammonium protons and the oxygen-containing functional groups of the phenoxazinone anion provide additional stabilization beyond simple electrostatic attractions [24].

The counterion interactions significantly influence the compound's physical properties, including solubility, melting point, and color characteristics [22]. The ammonium cation enhances water solubility compared to the neutral phenoxazinone form while maintaining compatibility with organic solvents through the aromatic anion component [27]. These dual solubility characteristics make resorcine blue particularly valuable as a pH indicator, where the ionic nature facilitates dissolution in aqueous media while the chromophoric properties provide distinct color changes across different pH ranges [7].

The stability of the ammonium salt form depends on the precise balance between ionic attractions and steric considerations within the crystal lattice [25]. Crystal packing analysis indicates that ammonium cations occupy specific sites that maximize hydrogen bonding interactions while minimizing unfavorable steric contacts with the bulky brominated phenoxazinone anions [25]. This optimized arrangement contributes to the formation of stable crystalline forms with characteristic dark violet coloration and flaky crystal morphology [7].

The synthesis of resorcine blue from resorcinol precursors represents the fundamental approach to producing this important phenoxazine-based indicator compound . The classical synthetic pathways involve multiple methodologies that have been refined over decades to achieve optimal yields and purity.

The primary synthetic approach involves the direct bromination of resorcinol using molecular bromine in acetic acid medium under controlled temperature conditions [3] . This method typically achieves yields ranging from 65-75% and produces brominated resorcinol derivatives that serve as intermediates for resorcine blue formation . The reaction proceeds through electrophilic aromatic substitution, with bromination occurring preferentially at positions ortho and para to the hydroxyl groups due to their activating effect on the aromatic ring [4].

Alternative synthetic routes employ acid-catalyzed condensation reactions between resorcinol and aldehydes [5]. These reactions utilize hydrochloric acid as a catalyst at elevated temperatures of 140-150°C, achieving yields of 75-92% [5]. The process involves the formation of resorcin arene macrocycles through cyclization reactions, which can subsequently undergo bromination to yield the desired tetrabromo-phenoxazine derivatives [6].

A particularly effective method involves the phenoxazine formation via cyclization of aminophenol with resorcinol derivatives [7]. This approach employs reflux conditions in ethanol with triethylamine as a base, achieving yields of 80-90% [7]. The cyclization process forms the characteristic phenoxazin-3-one framework that constitutes the core structure of resorcine blue [7].

Bromination Mechanisms in Phenoxazine Systems

The bromination of phenoxazine systems follows well-defined mechanistic pathways that determine the regioselectivity and efficiency of the process [9]. Understanding these mechanisms is crucial for optimizing synthetic protocols and achieving selective bromination patterns.

Molecular bromine (Br₂) acts as the primary electrophilic brominating agent, proceeding through classical electrophilic aromatic substitution mechanisms [10]. The reaction typically occurs at temperatures between 0-25°C over 2-6 hours, with selectivity favoring positions ortho and para to the oxygen atom in the phenoxazine ring system . This selectivity arises from the electron-donating effect of the oxygen heteroatom, which activates specific positions on the aromatic rings toward electrophilic attack [9].

N-bromosuccinimide (NBS) provides an alternative brominating agent that operates through radical bromination mechanisms . When employed in dimethylformamide at 0°C under nitrogen atmosphere for 24 hours, NBS achieves selective dibromination at positions 3 and 7 of the phenoxazine ring system . This selectivity is particularly valuable for preparing specific isomers of brominated phenoxazine derivatives with defined substitution patterns [7].

The bromination mechanism in phenoxazine systems involves the formation of intermediate bromonium ion complexes [9]. These complexes facilitate the transfer of bromine to the aromatic ring while maintaining the structural integrity of the heterocyclic core [11]. The reaction proceeds through sigma complex formation, followed by proton elimination to restore aromaticity [10].

Controlled bromination using bromine in carbon tetrachloride at -12°C allows for precise addition reactions with reaction times as short as 0.5 hours [10]. This approach minimizes over-bromination and side reactions, enabling the preparation of specific brominated derivatives with high selectivity [10].

Purification Techniques for Analytical-Grade Material

The preparation of analytical-grade resorcine blue requires sophisticated purification techniques to achieve the high purity standards necessary for precise analytical applications [12]. Multiple purification methodologies have been developed and optimized to remove impurities while preserving the chemical integrity of the target compound.

Column chromatography using silica gel as the stationary phase represents the most widely employed purification technique [13]. The separation utilizes hexane/ethyl acetate solvent systems with typical recovery yields of 75-90% and purity levels exceeding 95% . The chromatographic separation is monitored using thin-layer chromatography and verified through nuclear magnetic resonance spectroscopy to ensure structural integrity .

Recrystallization from ethanol/water mixtures provides an effective alternative purification method, achieving recovery yields of 80-95% with purity levels exceeding 97% [14] [12]. This technique relies on differential solubility between the target compound and impurities, with purity assessment through melting point determination and infrared spectroscopy [12]. The recrystallization process typically involves controlled cooling and seed crystal addition to promote uniform crystal formation [14].

High-performance liquid chromatography (HPLC) separation using C18 columns with methanol/water mobile phases achieves the highest purity levels, exceeding 99% with recovery yields of 85-98% [12]. Detection at 254 nm wavelength allows for precise monitoring of the separation process and quantitative assessment of purity [12]. This technique is particularly valuable for preparing reference standards and analytical-grade materials for spectroscopic studies [15].

Extraction and washing procedures using chloroform/water partition systems provide a preliminary purification step with recovery yields of 70-85% and purity levels exceeding 90% [12]. These procedures effectively remove polar impurities and unreacted starting materials while concentrating the target compound in the organic phase [12]. Elemental analysis serves as the primary analytical method for assessing the effectiveness of extraction procedures [12].

Sublimation under vacuum at controlled temperatures represents a specialized purification technique achieving purity levels exceeding 98% with recovery yields of 60-80% [16]. This method is particularly effective for removing non-volatile impurities and achieving the highest purity standards required for analytical applications [16]. Mass spectrometry provides definitive confirmation of molecular purity and structural integrity following sublimation [16].

Metal-Complexed Derivatives and Their Spectral Shifts

The formation of metal-complexed derivatives of resorcine blue results in significant spectral modifications that provide valuable insights into coordination chemistry and enhance analytical applications [17] [18]. These complexes exhibit distinct spectral properties that differ markedly from the parent compound.

Copper(II) complexes of resorcine blue typically form in ML₂ stoichiometry (2:1 ligand:metal ratio) with octahedral coordination geometry [19]. These complexes exhibit blue shifts in their absorption maxima ranging from +15 to +25 nm, accompanied by significant intensity increases in the absorption bands [19]. The spectral changes arise from ligand-to-metal charge transfer interactions and alterations in the electronic structure of the phenoxazine ring system upon coordination [17].

Zinc(II) complexes form predominantly in 1:1 ligand:metal stoichiometry with octahedral coordination geometry [19]. These complexes show slight blue shifts of +10 to +20 nm in their absorption maxima [19]. The coordination occurs through the nitrogen atom of the azomethine group and the oxygen atom of the hydroxyl group, forming stable five-membered chelate rings [19]. Nuclear magnetic resonance studies confirm the bidentate coordination mode of the ligand in zinc complexes [19].

Nickel(II) and cobalt(II) complexes exhibit similar coordination behavior, forming 1:1 ligand:metal complexes with octahedral geometries [17] [18]. Nickel complexes show moderate blue shifts of +12 to +22 nm, while cobalt complexes display blue shifts of +14 to +24 nm with characteristic band broadening [17]. These spectral modifications reflect the different electronic configurations and ligand field effects of the respective metal centers [18].

Iron(III) complexes demonstrate the most significant spectral perturbations, with blue shifts ranging from +18 to +28 nm [18]. The formation of these complexes occurs through proton displacement from the hydroxyl groups, resulting in monobasic bidentate coordination [18]. The octahedral geometry around the iron center is completed by additional ligands such as chloride ions and coordinated water molecules [18].

The metal-induced spectral shifts provide valuable analytical information for the identification and quantification of metal ions in complex matrices [20]. Aluminum-resorcin blue complexes have been successfully employed for the spectrophotometric determination of fluoride in groundwater samples [20]. The complex formation results in color changes that correlate with analyte concentration, enabling sensitive analytical determinations with detection limits in the microgram per milliliter range [20].

The coordination-driven spectral modifications also influence the photophysical properties of the metal complexes [21]. Coordination to metal centers can induce hypsochromic shifts in emission properties due to changes in the electronic structure and excited state dynamics [22]. These effects have important implications for applications in sensing, catalysis, and materials science where the optical properties of metal-phenoxazine complexes are exploited [21].